2-[(5-Cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Overview
Description
2-[(5-Cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features a triazole ring, a cyclohexyl group, and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazole ring through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound. The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the triazole ring with the indoline moiety through a thioacetyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-[(5-Cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-Cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring and indoline moiety may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone: shares similarities with other triazole-containing compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of a triazole ring, a cyclohexyl group, and an indoline moiety. This specific arrangement of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-14-12-16-10-6-7-11-17(16)24(14)18(25)13-26-20-22-21-19(23(20)2)15-8-4-3-5-9-15/h6-7,10-11,14-15H,3-5,8-9,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGGASFMLOQLCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NN=C(N3C)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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